Bodipy 630/650-X

Descripción general

Descripción

BODIPY™ 630/650-X is a bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . This dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .

Synthesis Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ 630/650-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The resulting BODIPY™ 630/650-X conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .Molecular Structure Analysis

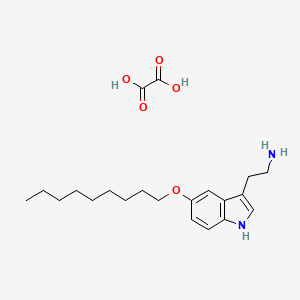

The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .Chemical Reactions Analysis

The NHS ester of BODIPY™ 630/650-X is used for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH 2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

BODIPY 630/650-X dye is bright, far-red fluorescent dye . It has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change .Aplicaciones Científicas De Investigación

Fluorescence Polarization Assays

BODIPY 630/650-X is particularly useful in fluorescence polarization assays due to its relatively long excited-state lifetime, which typically extends 5 nanoseconds or longer. This property allows for the detection of binding interactions between molecules, making it an invaluable tool in studying molecular interactions and dynamics .

Two-Photon Excitation Microscopy

The compound’s large two-photon cross-section makes it ideal for two-photon excitation (TPE) microscopy. This application is beneficial for deep-tissue imaging because TPE can penetrate deeper into biological tissues, providing a clearer view of the internal structures without damaging them .

Lipid and Membrane Staining

Due to its unique hydrophobic properties, BODIPY 630/650-X is optimal for staining lipids, membranes, and other lipophilic compounds. This makes it a valuable dye for studying cell membrane dynamics and lipid storage within cells .

Single Living Cell Labeling

BODIPY 630/650-X conjugates have been used to label specific receptors in single living cells selectively. For example, a conjugate of BODIPY 630/650 has confirmed the selective labeling efficacy of human adenosine A1-receptor in living cells, which is crucial for understanding receptor function and distribution .

Histamine H1 Receptor Visualization

The compound has been conjugated with antagonist VUF13816 through a peptide linker, showing high binding affinity to histamine H1 receptor (H1R). This conjugation has empowered the visualization of H1R by confocal microscopy, which is significant for biomedical research involving histamine receptors .

Molecular Probes Development

BODIPY 630/650-X’s bright fluorescence and narrow emission bandwidths make it an excellent candidate for developing molecular probes. These probes can be used in various assays to detect the presence or quantify specific biomolecules within a sample .

Mecanismo De Acción

Target of Action

BODIPY 630/650-X, also known as Bodipy 630/650-X, is primarily used as a fluorescent probe for various biological targets . It is often conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection . It has been used as a fluorescent conjugate of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) .

Mode of Action

The NHS ester (or succinimidyl ester) of BODIPY 630/650-X is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Biochemical Pathways

The specific biochemical pathways affected by BODIPY 630/650-X depend on the biomolecule to which it is conjugated. The resulting bodipy 630/650-x conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties make the conjugates useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Pharmacokinetics

The dye is typically dissolved in high-quality anhydrous dimethylformamide (dmf) or dimethylsulfoxide (dmso), and the reaction is carried out in 01-02 M sodium bicarbonate buffer, pH 83, at room temperature for 1 hour .

Result of Action

The resulting BODIPY 630/650-X conjugates display bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . These properties can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Action Environment

BODIPY 630/650-X dye is relatively insensitive to solvent polarity and pH change . It has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds . The dye is stored in a refrigerator (-5 to -30°C) and protected from light .

Safety and Hazards

Direcciones Futuras

BODIPY™ 630/650-X dye has a relatively long excited-state lifetime, which is useful for fluorescence polarization-based assays and a large two-photon cross-section for multiphoton excitation . In addition to reactive dye formulations, we offer BODIPY™ 630/650-X dye conjugated to a variety of antibodies, peptides, proteins, tracers, and amplification substrates optimized for cellular labeling and detection .

Propiedades

IUPAC Name |

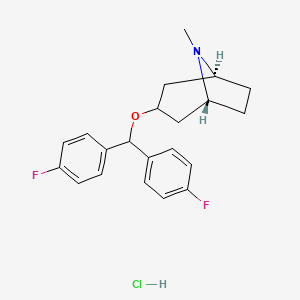

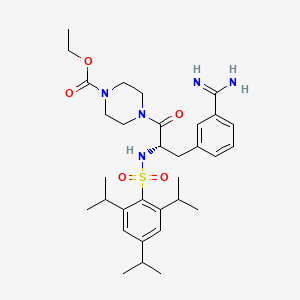

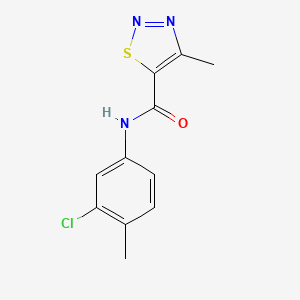

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBGLTNFAMQEEZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP 630/650 X NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)